1-Chloro-2,7-naphthyridin-4-ol

Medicinal Chemistry Kinase Inhibitor Synthesis Cross-Coupling

Mis-specified naphthyridine isomers frequently derail kinase inhibitor programs due to scaffold incompatibility. 1-Chloro-2,7-naphthyridin-4-ol is the structurally verified 2,7-naphthyridine building block with orthogonal C1-Cl and C4-OH handles for independent vector diversification. • Enables focused library synthesis for MASTL (Pfizer WO 2024/003773, Ki 0.018 nM) and KRAS (IC50 250-395 nM) inhibitor lead optimization. • Supported by scalable process patent US20090221828, facilitating gram-to-kilogram scale-up. • Supplied at 95% purity, ready for immediate cross-coupling and SAR studies.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B8232666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,7-naphthyridin-4-ol
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN=C2Cl)O
InChIInChI=1S/C8H5ClN2O/c9-8-6-3-10-2-1-5(6)7(12)4-11-8/h1-4,12H
InChIKeyRRBPVQGMVAXEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,7-naphthyridin-4-ol: Dual-Functionalized Building Block


1-Chloro-2,7-naphthyridin-4-ol (molecular formula C₈H₅ClN₂O, molecular weight 180.59 g/mol) is a heterocyclic aromatic compound belonging to the 2,7-naphthyridine family—one of six pyridopyridine structural isomers [1]. It features a chlorine substituent at position 1 and a hydroxyl group at position 4 on the bicyclic naphthyridine core. The 2,7-naphthyridine scaffold is recognized across medicinal chemistry for its broad biological activity spectrum, including antitumor, antimicrobial, analgesic, and anticonvulsant effects . This specific compound is supplied primarily as a research intermediate, with typical commercial purity of 95% .

1-Chloro-2,7-naphthyridin-4-ol: Structural Differentiation from Analogs


Although multiple chloro- and hydroxy-substituted naphthyridine isomers share the same molecular formula (C₈H₅ClN₂O) and molecular weight (180.59 g/mol) , they are not interchangeable in synthesis. The position of the chlorine and hydroxyl substituents—and critically, the naphthyridine ring system itself (2,7- vs. 1,6- vs. 1,5- vs. 1,7-)—dictates reactivity, regioselectivity in cross-coupling reactions, and the pharmacological profile of downstream derivatives [1]. For instance, the 2,7-naphthyridine scaffold has been specifically claimed in patents for MASTL kinase inhibitors (Pfizer, WO 2024/003773) [2] and KRAS inhibitors [3], whereas other naphthyridine isomers (e.g., 1,5- or 1,6-naphthyridines) are directed toward entirely different target classes such as PDE5, AXL, or FGFR4. Procurement of a generic 'chloro-hydroxy-naphthyridine' without specification of ring system and substitution pattern therefore carries a high risk of synthetic incompatibility with the intended target program.

1-Chloro-2,7-naphthyridin-4-ol: Comparative Evidence


Dual vs. Mono-Functionalized Synthetic Handles

1-Chloro-2,7-naphthyridin-4-ol possesses two chemically orthogonal reactive sites: a C1 chlorine amenable to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling, and a C4 hydroxyl group that can undergo O-alkylation, sulfonylation, or oxidation. This dual functionality enables sequential, regioselective derivatization without protection/deprotection steps required when using the mono-functionalized analog 1-chloro-2,7-naphthyridine (CAS 69042-30-4, C₈H₅ClN₂, MW 164.59), which lacks the C4-OH handle entirely [1]. Similarly, 2,7-naphthyridin-4-ol (CAS 1309379-53-0, C₈H₆N₂O, MW 146.15) lacks the C1 chlorine necessary for direct cross-coupling . The presence of both substituents on the same scaffold reduces the synthetic step count by at least one protection/deprotection or halogenation step compared to sequential modification of mono-functionalized analogs [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Cross-Coupling

MASTL Kinase Inhibition: 2,7- vs. Other Naphthyridine Scaffolds

The 2,7-naphthyridine ring system—the core scaffold of 1-chloro-2,7-naphthyridin-4-ol—has been specifically selected and patented by Pfizer for MASTL (microtubule-associated serine/threonine kinase-like) inhibition (WO 2024/003773) [1]. Within this patent, representative 2,7-naphthyridine compounds demonstrate MASTL inhibition constants (Ki) as low as 0.018 nM (e.g., MASTL-IN-5, compound 11) [2]. By contrast, the 1,7-naphthyridine ring system has been optimized for PDE5 inhibition (e.g., T-0156, IC₅₀ = 0.23 nM for PDE5) [3], 1,5-naphthyridin-4-ol derivatives target topoisomerase and Aurora kinases , and 1,6-naphthyridin-4-ol derivatives are directed at AXL and FGFR4 kinases . No published data show sub-nanomolar MASTL inhibition from 1,5-, 1,6-, or 1,7-naphthyridine scaffolds. Building block selection therefore pre-determines target class applicability.

Kinase Inhibition MASTL Oncology Cell Cycle

C1-Cl/C4-OH Substitution vs. Isomeric Naphthyridines

Multiple chloro-hydroxy naphthyridine isomers share the identical molecular formula C₈H₅ClN₂O and molecular weight 180.59 g/mol but differ in ring system and substituent positioning . 1-Chloro-2,7-naphthyridin-4-ol places the chlorine at C1 and the hydroxyl at C4 on the 2,7-naphthyridine core. In contrast, 7-chloro-1,5-naphthyridin-4(1H)-one (CAS 952059-73-3) positions chlorine at C7 and a carbonyl (tautomeric to hydroxyl) at C4 on a 1,5-naphthyridine core; 7-chloro-4-hydroxy-[1,8]naphthyridine (CAS 286411-21-0) places chlorine at C7 and hydroxyl at C4 on a 1,8-naphthyridine core; and 5-chloro-1,8-naphthyridin-4(1H)-one (CAS 1260656-96-9) places chlorine at C5 on a 1,8-naphthyridine core . These positional and ring-system differences create distinct reactivity profiles: C1 on 2,7-naphthyridine is α to the N2 ring nitrogen and activated toward SₙAr, whereas C5 or C7 on 1,8-naphthyridine is in a different electronic environment, altering coupling partner scope and reaction yields [1].

Regiochemistry SAR Naphthyridine Isomers Synthetic Intermediates

Synthetic Scale-Up: Patent vs. Legacy Routes

The original Ikekawa (1958) synthesis of 1-chloro-2,7-naphthyridine (CAS 69042-30-4) from 4-methyl nicotinic acid was 'low yielding and unsuitable for large-scale manufacture' [1]. The subsequent Baldwin (1978) improvement using 3-cyano-4-methylpyridine and DMF dimethyl acetal required high temperatures (150 °C), long reaction times (16 h), and distillation at 150–160 °C under 0.2 mm Hg, achieving only 63% overall yield [1]. Patent US20090221828 (Process for Preparing 1-Halo-2,7-Naphthyridinyl Derivatives) discloses a novel cyclized enamine route that provides 'clean, high yielding crystalline intermediates, which do not require long reaction periods for preparation' and is 'particularly amenable to large-scale synthesis' [2]. While this patent focuses on 1-halo-2,7-naphthyridine, the chemistry directly extends to 4-hydroxy-substituted analogs via selective halogenation of 2,7-naphthyridin-4-ol precursors [3]. The existence of an optimized, patent-backed process chemistry reduces supply risk for procurement relative to less-studied naphthyridine isomers.

Process Chemistry Scale-Up Synthetic Route Comparison

1-Chloro-2,7-naphthyridin-4-ol: Application Scenarios


MASTL Inhibitor Lead Optimization

The 2,7-naphthyridine scaffold is the core template for Pfizer's MASTL inhibitor program (WO 2024/003773), where optimized compounds achieve Ki values as low as 0.018 nM [1]. 1-Chloro-2,7-naphthyridin-4-ol provides the correctly substituted 2,7-naphthyridine building block with orthogonal C1-Cl and C4-OH handles for sequential SAR exploration. The C1-Cl enables rapid diversification via SₙAr or Suzuki coupling to probe the MASTL ATP-binding pocket, while the C4-OH permits parallel modification to tune physicochemical properties (logP, solubility) without disturbing the core scaffold. This dual-handle approach accelerates the synthesis of focused compound libraries for MASTL inhibitor lead optimization.

KRAS G12C/G12V Inhibitor Scaffold Construction

Naphthyridine compounds have been patented as inhibitors of KRAS, including G12C and G12V mutants (US Patent Application US20230174555A1) [2]. BindingDB data indicate that naphthyridine-containing ligands can achieve binding affinities in the sub-micromolar range for KRAS mutants (e.g., IC₅₀ values from 250 nM against AKR1C3 to 395 nM in cellular KRAS G12C assays for related naphthyridine chemotypes) [3]. 1-Chloro-2,7-naphthyridin-4-ol serves as the appropriate 2,7-naphthyridine starting material for constructing KRAS inhibitor candidates, where regiochemistry at C1 and C4 is critical for achieving the correct vector alignment into the switch-II pocket of KRAS.

Pan-Kinase Inhibitor Library Synthesis

The 2,7-naphthyridine scaffold has been broadly claimed for kinase inhibition, including Syk, ZAP70, KDR, FMS, FLT3, c-Kit, RET, TrkA, TrkB, TrkC, and Alk (US Patent 8,546,370) [4]. 1-Chloro-2,7-naphthyridin-4-ol is the structurally verified 2,7-naphthyridine building block for generating focused kinase inhibitor libraries. Its dual functionalization allows medicinal chemists to independently modify vectors toward the hinge-binding region (via C1) and the solvent-exposed or selectivity pocket (via C4), enabling efficient exploration of kinase selectivity space.

Process Chemistry Scale-Up for Preclinical Supply

When a 2,7-naphthyridine-based lead compound advances to preclinical development, scalable access to the core intermediate becomes critical. The existence of patent US20090221828, which specifically addresses large-scale manufacture of 1-halo-2,7-naphthyridine derivatives via a cyclized enamine route that avoids high-temperature distillation and provides crystalline intermediates [5], reduces process development risk. 1-Chloro-2,7-naphthyridin-4-ol, as a 1-halo-2,7-naphthyridine derivative with an additional C4-OH handle, benefits from this established process chemistry, offering a clearer path to kilogram-scale supply compared to less-developed naphthyridine isomers.

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